molecular formula C9H10BrN3S B3062007 [(Z)-1-(4-bromophenyl)ethylideneamino]thiourea CAS No. 16546-06-8

[(Z)-1-(4-bromophenyl)ethylideneamino]thiourea

Katalognummer: B3062007
CAS-Nummer: 16546-06-8
Molekulargewicht: 272.17 g/mol
InChI-Schlüssel: OKNJXRBJRXAECS-SDQBBNPISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(Z)-1-(4-bromophenyl)ethylideneamino]thiourea is a chemical compound characterized by the presence of a bromophenyl group attached to an ethylideneamino moiety, which is further linked to a thiourea group

Eigenschaften

CAS-Nummer

16546-06-8

Molekularformel

C9H10BrN3S

Molekulargewicht

272.17 g/mol

IUPAC-Name

[(Z)-1-(4-bromophenyl)ethylideneamino]thiourea

InChI

InChI=1S/C9H10BrN3S/c1-6(12-13-9(11)14)7-2-4-8(10)5-3-7/h2-5H,1H3,(H3,11,13,14)/b12-6-

InChI-Schlüssel

OKNJXRBJRXAECS-SDQBBNPISA-N

Isomerische SMILES

C/C(=N/NC(=S)N)/C1=CC=C(C=C1)Br

Kanonische SMILES

CC(=NNC(=S)N)C1=CC=C(C=C1)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-1-(4-bromophenyl)ethylideneamino]thiourea typically involves the reaction of 4-bromoacetophenone with thiourea in the presence of a suitable catalyst. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

[(Z)-1-(4-bromophenyl)ethylideneamino]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of [(Z)-1-(4-bromophenyl)ethylideneamino]thiourea involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential bacterial proteins, leading to cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[(Z)-1-(4-bromophenyl)ethylideneamino]thiourea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.